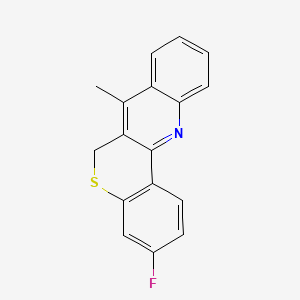
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is an organic compound that features a benzylfuran moiety linked to a diethylpentenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzylfuran with a halogenated diethylpentenoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylfuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: Shares the furan ring but lacks the ester functionality.
Benzylfuran: Similar structure but without the diethylpentenoate ester.
Furan-3-ylmethyl esters: Similar ester functionality but different aromatic moiety.
Uniqueness
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is unique due to the combination of the benzylfuran and diethylpentenoate ester, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
51631-13-1 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate |
InChI |
InChI=1S/C21H26O3/c1-4-18(5-2)20(6-3)21(22)24-15-17-13-19(23-14-17)12-16-10-8-7-9-11-16/h4,7-11,13-14,20H,5-6,12,15H2,1-3H3 |
Clave InChI |
RQKFRTQJOKKEGL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=CC)CC)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)



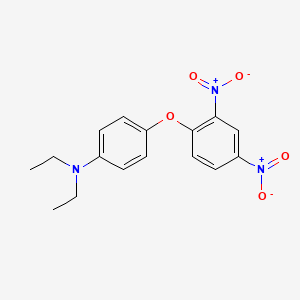

![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
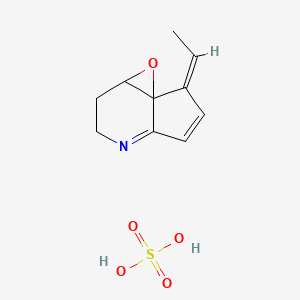
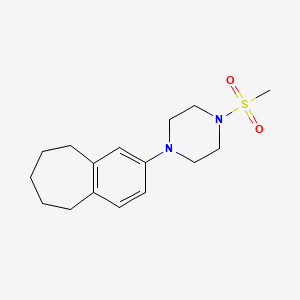
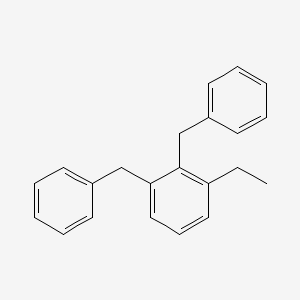
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
